An In-depth Technical Guide to the Chemical Properties and Stability Profile of Phenyl (2-chloropyridin-4-yl)carbamate
An In-depth Technical Guide to the Chemical Properties and Stability Profile of Phenyl (2-chloropyridin-4-yl)carbamate
Introduction
Phenyl (2-chloropyridin-4-yl)carbamate is a molecule of significant interest within the realms of pharmaceutical and agrochemical research, often serving as a key intermediate in the synthesis of more complex bioactive compounds.[1] Its structural motif, a carbamate linking a phenyl group to a substituted pyridine ring, imparts a unique combination of chemical reactivity and potential biological activity. Understanding the intrinsic chemical properties and stability profile of this compound is paramount for researchers, scientists, and drug development professionals. A comprehensive grasp of these characteristics ensures the integrity of synthetic processes, the reliability of analytical methods, and the safety and efficacy of downstream products.
This guide provides a detailed exploration of the known physicochemical properties of Phenyl (2-chloropyridin-4-yl)carbamate. Recognizing the current limitations in publicly available experimental data, this document further presents a predictive stability profile based on the established chemistry of the carbamate functional group and its substituents. Crucially, we outline a robust, self-validating experimental framework for a comprehensive forced degradation study, offering a practical blueprint for researchers to rigorously characterize the stability of this molecule and develop stability-indicating analytical methods.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is essential for its effective handling, formulation, and analysis. While some experimental data for Phenyl (2-chloropyridin-4-yl)carbamate is available, several key parameters have not been extensively reported. The table below summarizes the known and predicted properties.
| Property | Value | Source/Comment |
| CAS Number | 76947-86-9 | [2] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [2] |
| Molecular Weight | 248.67 g/mol | [2] |
| Appearance | Brown to white solid | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available | [3] |
| pKa | Not available | Predicted to have a weakly basic nitrogen on the pyridine ring and a weakly acidic N-H proton of the carbamate. |
| Storage Conditions | Sealed in a dry environment at 4 to 8 °C | [3] |
The absence of reported values for melting point, boiling point, and solubility highlights the necessity for empirical determination in a laboratory setting. The predicted pKa values are based on the general chemical nature of pyridines and carbamates and would require experimental verification, for instance, through potentiometric titration or UV-spectrophotometry.
Predictive Stability Profile and Degradation Pathways
The stability of Phenyl (2-chloropyridin-4-yl)carbamate is dictated by the chemical lability of its constituent functional groups, primarily the carbamate linkage. Carbamates are known to be susceptible to degradation under various environmental conditions.[4] A thorough understanding of these degradation pathways is critical for predicting potential impurities and ensuring the long-term stability of materials.
Hydrolytic Degradation
The carbamate ester linkage is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.[4]
-
Alkaline Hydrolysis: This is often the most significant hydrolytic degradation pathway for carbamates. The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond, yielding phenol, 2-chloro-4-aminopyridine, and carbon dioxide. The rate of alkaline hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring.[5]
-
Acidic Hydrolysis: Under acidic conditions, hydrolysis can also occur, although often at a slower rate than in alkaline conditions. The mechanism may involve protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
The proposed hydrolytic degradation pathway is illustrated in the following diagram:
Caption: Proposed hydrolytic degradation of Phenyl (2-chloropyridin-4-yl)carbamate.
Photodegradation
Many aromatic compounds, including those containing pyridine and phenyl rings, are susceptible to photodegradation upon exposure to light, particularly in the ultraviolet range. The energy from photons can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules, such as oxygen. Potential photodegradation pathways could involve cleavage of the carbamate linkage or reactions involving the chlorinated pyridine ring.[1]
Thermal Degradation
Elevated temperatures can provide the necessary energy to induce thermal decomposition. For Phenyl (2-chloropyridin-4-yl)carbamate, thermal stress could lead to the cleavage of the carbamate bond, potentially through a decarboxylation mechanism, or other fragmentation pathways. Studies on similar compounds have shown that thermal degradation can lead to a variety of products.[6][7]
Oxidative Degradation
The molecule may be susceptible to oxidation, particularly at the pyridine nitrogen, which could lead to the formation of an N-oxide. The presence of other functional groups may also be susceptible to oxidative stress, for example, from peroxides or atmospheric oxygen.
A Framework for a Comprehensive Forced Degradation Study
To empirically determine the stability profile and identify potential degradation products of Phenyl (2-chloropyridin-4-yl)carbamate, a forced degradation (or stress testing) study is essential. This is a cornerstone of pharmaceutical development, providing critical information for formulation development, packaging selection, and the establishment of a stability-indicating analytical method.
The following experimental workflow represents a self-validating system, where the development of the analytical method and the degradation studies are performed in a synergistic manner.
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments within the forced degradation study.
1. Development of a Stability-Indicating HPLC Method
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer). A good starting point is a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the parent compound (a starting point could be 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of Phenyl (2-chloropyridin-4-yl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Perform a UV scan to determine the wavelength of maximum absorbance (λmax).
-
Inject the standard solution and optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Analyze samples from the forced degradation studies (see below) to ensure that all degradation products are well-resolved from the parent peak and from each other. Adjust the chromatographic conditions as necessary.
-
2. Forced Degradation Studies
For each condition, a solution of Phenyl (2-chloropyridin-4-yl)carbamate (e.g., 0.1 mg/mL) is prepared and subjected to the stress. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (25 °C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven at 80 °C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the mobile phase to the target concentration for HPLC analysis.
-
In parallel, prepare a solution of the compound and expose it to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw an aliquot for HPLC analysis.
-
3. Identification of Degradation Products
-
Objective: To identify the chemical structures of the major degradation products.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Procedure:
-
Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.
-
Obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product.
-
Use fragmentation data (MS/MS) to help elucidate the structures of the degradation products.
-
Compare the observed degradation products with the predicted pathways based on the known chemistry of carbamates.
-
Conclusion
While specific experimental data for Phenyl (2-chloropyridin-4-yl)carbamate remains limited in the public domain, a robust understanding of its chemical properties and stability can be established through a combination of predictive chemistry and rigorous experimental investigation. This guide has provided the known physicochemical properties and has outlined the likely degradation pathways based on the well-understood chemistry of carbamates.
The detailed framework for a forced degradation study presented herein provides a practical and scientifically sound approach for researchers to fully characterize the stability profile of this molecule. By following these protocols, scientists and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of products derived from this important chemical intermediate. The synergy between predictive analysis and empirical testing is fundamental to advancing our understanding of chemical entities and is a cornerstone of modern chemical and pharmaceutical research.
References
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Hoffman Fine Chemicals. CAS RN 76947-86-9 | Phenyl (2-chloropyridin-4-yl)carbamate. [Link]
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Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug metabolism reviews, 42(4), 551–589. [Link]
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Tomašević, A., Mijin, D., Marinković, A., Cvijetić, I., & Gašić, S. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i Fitomedicina, 34(2), 101-110. [Link]
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Golic, A., & Vračko, M. (2014). Predicting Reactivities of Phenyl N -methylcarbamates in their Alkaline Hydrolysis. Progress in Reaction Kinetics and Mechanism, 39(1), 61-71. [Link]
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Al-Ghamdi, S. S. (2025). Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes. Reaction Kinetics, Mechanisms and Catalysis. [Link]
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Patel, R. M., & Patel, V. P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
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Masłowska, J., & Węgrzyn, A. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(5), 331-338. [Link]
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Stradiotto, E. R., & Zanoni, M. V. B. (2018). Thermal degradation of pesticides under oxidative conditions. Journal of Thermal Analysis and Calorimetry, 131(3), 2419-2430. [Link]
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Zha, J., & Sun, C. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. Journal of Agricultural and Food Chemistry, 49(5), 2446-2451. [Link]
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Figure 1: Chemical structure of Phenyl (2-chloropyridin-4-yl)carbamate.